molecular formula C10H24N2 B1334574 N1-octylethane-1,2-diamine CAS No. 40510-21-2

N1-octylethane-1,2-diamine

Cat. No.: B1334574
CAS No.: 40510-21-2
M. Wt: 172.31 g/mol
InChI Key: UTPUPJKKYXJFPX-UHFFFAOYSA-N
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Description

N1-octylethane-1,2-diamine is an organic compound with the molecular formula C10H24N2. It consists of an ethane-1,2-diamine backbone with an octyl group attached to the nitrogen atom. This compound is characterized by its two amine groups, one primary and one secondary, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-octylethane-1,2-diamine can be synthesized through the reaction of ethane-1,2-diamine with an octyl halide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, facilitating the nucleophilic substitution reaction with the octyl halide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as ethanol or methanol can aid in dissolving the reactants and improving the reaction rate. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N1-octylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-octylethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-octylethane-1,2-diamine involves its interaction with various molecular targets through its amine groups. These interactions can include hydrogen bonding, coordination with metal ions, and nucleophilic attacks on electrophilic centers. The compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-octylethane-1,2-diamine is unique due to its balance between hydrophilic and hydrophobic properties, making it suitable for applications requiring amphiphilic characteristics. Its specific chain length allows for optimal interaction in various chemical and biological systems, distinguishing it from its shorter or longer chain analogs .

Properties

IUPAC Name

N'-octylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPUPJKKYXJFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400125
Record name N1-octylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40510-21-2
Record name N1-octylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g (0.83 mol) of anhydrous ethylenediamine, 31.2 g (0.21 mol) of octyl chloride and 400 ml of ethanol were mixed and refluxed 6 hours under heating. After evaporation of ethanol under reduced pressure, the lower layer was removed and 200 ml of benzene and 100 ml of water were added to the upper layer for full rinsing. The benzene fraction was dried over anhydrous sodium sulfate, concentrated and then cooled to precipitate crystals. After filtering, crystals were redissolved into 200 ml of benzene and the solution was fully rinsed with water. After being dried over anhydrous sodium sulfate, the benzene solution was concentrated and cooled to precipitate crystals. After filtration, crystals were washed with a small volume of methanol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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